Priralfinamide

Catalog No.
S540197
CAS No.
133865-88-0
M.F
C17H19FN2O2
M. Wt
302.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Priralfinamide

CAS Number

133865-88-0

Product Name

Priralfinamide

IUPAC Name

(2S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide

Molecular Formula

C17H19FN2O2

Molecular Weight

302.34 g/mol

InChI

InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1

InChI Key

BHJIBOFHEFDSAU-LBPRGKRZSA-N

SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F

Solubility

Soluble in DMSO

Synonyms

FCE-26742A; NW-1029; NW 1029; NW1029; PNU-0154339E; Priralfinamide; Ralfinamide.

Canonical SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F

Isomeric SMILES

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F

Description

The exact mass of the compound Priralfinamide is 302.1431 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Fluorobenzenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-tuberculosis Potential:

Priralfinamide is a medication currently under investigation for its potential use against tuberculosis (TB), a bacterial lung infection. While not yet approved for clinical use, it shows promise as a new weapon in the fight against this serious illness. Researchers are particularly interested in its effectiveness against dormant Mycobacterium tuberculosis, the bacteria that cause TB []. These dormant bacteria can persist within the body for years without causing symptoms, making it difficult to eliminate them completely with current treatments.

Priralfinamide's mechanism of action against TB is not fully understood, but it appears to target a specific metabolic pathway within the bacteria []. This pathway is essential for the survival of dormant Mycobacterium tuberculosis, making priralfinamide a potentially valuable tool for shortening treatment duration and preventing relapse.

Clinical Trials:

Priralfinamide is currently undergoing clinical trials to evaluate its safety and efficacy in combination with other TB medications. These trials are investigating different dosing regimens and durations to determine the optimal treatment approach [].

The results of these trials will be crucial in determining whether priralfinamide can be added to the standard TB treatment regimen.

Future Directions:

Research on priralfinamide is ongoing, with scientists exploring its potential benefits in various contexts. Some areas of investigation include:

  • Combination therapy: Studying the effectiveness of priralfinamide when combined with other TB drugs to shorten treatment duration and improve cure rates.
  • Drug resistance: Investigating whether priralfinamide can be effective against drug-resistant strains of Mycobacterium tuberculosis.
  • Preventive therapy: Exploring the potential of priralfinamide to prevent TB infection in individuals exposed to the bacteria.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.2

Exact Mass

302.1431

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3LPF0S0GVV

Drug Indication

Investigated for use/treatment in pain (acute or chronic).

Other CAS

133865-88-0

Wikipedia

Priralfinamide

Dates

Modify: 2023-08-15
1: Di Stefano AF, Radicioni MM, Rusca A. Pressor response to oral tyramine and monoamine oxidase inhibition during treatment with ralfinamide (NW-1029). Neurotox Res. 2013 May;23(4):315-26. doi: 10.1007/s12640-012-9344-5. Epub 2012 Aug 8. PubMed PMID: 22872464.
2: Bauer M, Bliesath H, Leuratti C, Lackner E, Dieterle W, Müller M, Brunner M. Disposition and metabolism of ralfinamide, a novel Na-channel blocker, in healthy male volunteers. Pharmacology. 2010;86(5-6):297-305. doi: 10.1159/000321322. Epub 2010 Nov 11. PubMed PMID: 21071997.
3: Browne LE, Clare JJ, Wray D. Functional and pharmacological properties of human and rat NaV1.8 channels. Neuropharmacology. 2009 Apr;56(5):905-14. doi: 10.1016/j.neuropharm.2009.01.018. Epub 2009 Jan 31. PubMed PMID: 19371587.
4: Zhang SH, Blech-Hermoni Y, Faravelli L, Seltzer Z. Ralfinamide administered orally before hindpaw neurectomy or postoperatively provided long-lasting suppression of spontaneous neuropathic pain-related behavior in the rat. Pain. 2008 Oct 15;139(2):293-305. doi: 10.1016/j.pain.2008.04.020. Epub 2008 Jun 25. PubMed PMID: 18583049.
5: Yamane H, de Groat WC, Sculptoreanu A. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats. Exp Neurol. 2007 Nov;208(1):63-72. Epub 2007 Jul 19. PubMed PMID: 17707373; PubMed Central PMCID: PMC2117901.
6: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2005 Jul-Aug;27(6):411-61. PubMed PMID: 16179960.
7: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2005 Mar;27(2):145-59. PubMed PMID: 15834466.
8: Stummann TC, Salvati P, Fariello RG, Faravelli L. The anti-nociceptive agent ralfinamide inhibits tetrodotoxin-resistant and tetrodotoxin-sensitive Na+ currents in dorsal root ganglion neurons. Eur J Pharmacol. 2005 Mar 14;510(3):197-208. PubMed PMID: 15763243.
9: Cattabeni F. Ralfinamide. Newron Pharmaceuticals. IDrugs. 2004 Oct;7(10):935-9. PubMed PMID: 15478019.

Explore Compound Types